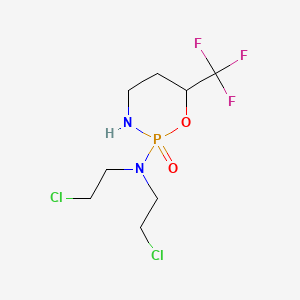
2-(Bis(2-chloroethyl)amino)-6-trifluoromethyltetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(2-chloroethyl)amino)-6-trifluoromethyltetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide involves the reaction of phosphorous oxychloride (POCl3) with bis(2-chloroethyl)amine in the presence of a base. The reaction is typically carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(Bis(2-chloroethyl)amino)-6-trifluoromethyltetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form active metabolites.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include active metabolites like 4-hydroxycyclophosphamide and carboxyphosphamide, which are crucial for the compound’s therapeutic effects .
Aplicaciones Científicas De Investigación
2-(Bis(2-chloroethyl)amino)-6-trifluoromethyltetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide has a wide range of scientific research applications:
Mecanismo De Acción
The compound exerts its effects by cross-linking DNA, leading to strand breakage and inhibition of DNA replication. This action is facilitated by its active metabolites, which form covalent bonds with DNA. The primary molecular targets are rapidly dividing cells, making it effective against cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Ifosfamide: Another nitrogen mustard derivative with similar DNA cross-linking activity.
Melphalan: A related compound used in cancer treatment with a different spectrum of activity.
Uniqueness
2-(Bis(2-chloroethyl)amino)-6-trifluoromethyltetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide is unique due to its specific activation pathway and the formation of distinct active metabolites. This results in a different therapeutic profile and side effect spectrum compared to other similar compounds .
Propiedades
Número CAS |
57165-71-6 |
|---|---|
Fórmula molecular |
C8H14Cl2F3N2O2P |
Peso molecular |
329.08 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)-2-oxo-6-(trifluoromethyl)-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C8H14Cl2F3N2O2P/c9-2-5-15(6-3-10)18(16)14-4-1-7(17-18)8(11,12)13/h7H,1-6H2,(H,14,16) |
Clave InChI |
KJCIGHRTQNBIGS-UHFFFAOYSA-N |
SMILES canónico |
C1CNP(=O)(OC1C(F)(F)F)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide](/img/structure/B12798067.png)
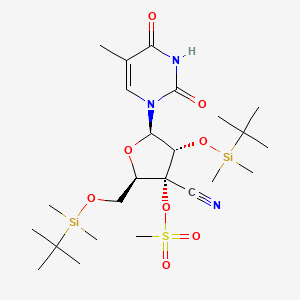
![2-Phenylbenzo[cd]indole](/img/structure/B12798071.png)
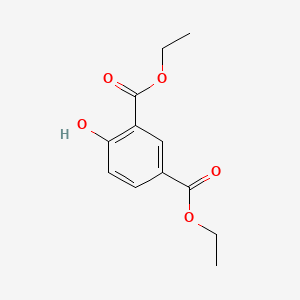

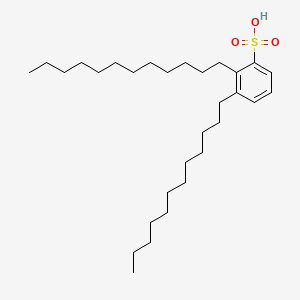
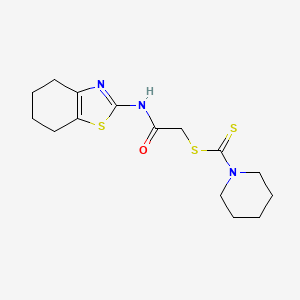
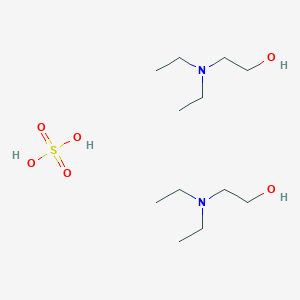

![copper;pentasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;formaldehyde;hydroxide;sulfate](/img/structure/B12798131.png)
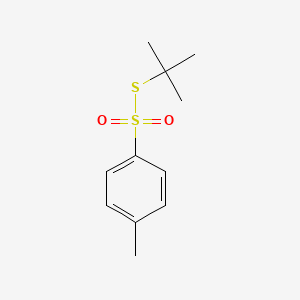

![2-ethyl-9-methyl-6-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12798144.png)
![8,9-Dimethyl-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12798160.png)
